m-PEG3-4-nitrophenyl carbonate m-PEG3-4-nitrophenyl carbonate m-PEG3-4-nitrophenyl carbonate is a PEG derivative.
Brand Name: Vulcanchem
CAS No.: 105108-59-6
VCID: VC0536127
InChI: InChI=1S/C12H15NO7/c1-17-6-7-18-8-9-19-12(14)20-11-4-2-10(3-5-11)13(15)16/h2-5H,6-9H2,1H3
SMILES: COCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C12H15NO7
Molecular Weight: 285.25

m-PEG3-4-nitrophenyl carbonate

CAS No.: 105108-59-6

Cat. No.: VC0536127

Molecular Formula: C12H15NO7

Molecular Weight: 285.25

Purity: >96% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

m-PEG3-4-nitrophenyl carbonate - 105108-59-6

Specification

CAS No. 105108-59-6
Molecular Formula C12H15NO7
Molecular Weight 285.25
IUPAC Name 2-(2-methoxyethoxy)ethyl (4-nitrophenyl) carbonate
Standard InChI InChI=1S/C12H15NO7/c1-17-6-7-18-8-9-19-12(14)20-11-4-2-10(3-5-11)13(15)16/h2-5H,6-9H2,1H3
Standard InChI Key PEBJXUZWQCMUAO-UHFFFAOYSA-N
SMILES COCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Appearance Solid powder

Introduction

Chemical Structure and Properties

m-PEG3-4-nitrophenyl carbonate, with the IUPAC name 2-(2-methoxyethoxy)ethyl (4-nitrophenyl) carbonate, is an organic compound with the molecular formula C12H15NO7 . This compound is also known as m-PEG2-4-nitrophenyl carbonate in some literature . The molecular structure features a polyethylene glycol chain with a nitrophenyl carbonate functional group, which provides its characteristic reactivity.

Physical and Chemical Characteristics

The compound presents as a light yellow to yellow liquid with a density of approximately 1.273±0.06 g/cm³ . Its molecular weight is 285.25 g/mol, and it has an exact mass of 285.084 Da . The compound's structure contributes to its specific chemical behavior, particularly its reactivity with amino groups.

Table 1: Key Physical and Chemical Properties of m-PEG3-4-nitrophenyl carbonate

PropertyValue
Molecular FormulaC12H15NO7
Molecular Weight285.25 g/mol
Exact Mass285.08485182 Da
CAS Number105108-59-6
AppearanceLight yellow to yellow liquid
Density1.273±0.06 g/cm³
LogP1.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count7
Rotatable Bond Count9
Heavy Atom Count20
Complexity297

The structural characteristics of m-PEG3-4-nitrophenyl carbonate include several key features that determine its reactivity and applications. With zero hydrogen bond donors and seven hydrogen bond acceptors, the compound exhibits specific interaction patterns with biological molecules . The nine rotatable bonds provide conformational flexibility, which is important for its function in various chemical reactions and biological applications .

Solubility Profile

m-PEG3-4-nitrophenyl carbonate shows characteristic solubility patterns that influence its handling and applications. It may dissolve in dimethyl sulfoxide (DMSO) in most cases, and alternative solvents include water, ethanol, or dimethylformamide (DMF) . This solubility profile is particularly important for its use in pharmaceutical applications, where appropriate solvent systems are critical for reaction success and product purity.

Applications in Pharmaceutical Research

m-PEG3-4-nitrophenyl carbonate serves multiple functions in pharmaceutical and chemical research, with particular importance in drug development and delivery systems.

Role as a Chemical Intermediate

The compound functions predominantly as an intermediate in the synthesis of pharmaceuticals and other chemicals . Its reactive nitrophenyl carbonate group makes it valuable for further chemical modifications, particularly in the preparation of nitrophenyl esters of various alcohols . This reactivity pattern establishes m-PEG3-4-nitrophenyl carbonate as an important building block in complex organic synthesis pathways.

PEGylation Applications

One of the most significant applications of m-PEG3-4-nitrophenyl carbonate is in PEGylation processes. PEGylation involves the attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small-molecule drugs . This process offers several advantages in pharmaceutical development:

  • Enhanced water solubility of attached molecules

  • Improved pharmacokinetic profiles

  • Extended circulation time in the body

  • Reduced immunogenicity of therapeutic proteins

  • Decreased toxicity of pharmaceutical compounds

m-PEG3-4-nitrophenyl carbonate specifically functions as a reactive PEG derivative that can form stable urethane linkages with amino groups, particularly those found in lysine residues of proteins . The resulting modifications can significantly alter the behavior of the target molecule in biological systems, often leading to improved therapeutic properties.

Drug Delivery Systems

The compound plays a vital role in the development of advanced drug delivery systems. When incorporated into multi-arm PEG structures, such as 4-arm PEG-NPC, it provides multiple attachment sites for drugs or biomolecules . This capability enables the creation of multifunctional drug delivery systems with enhanced therapeutic properties . The PEG component contributes to improved solubility and pharmacokinetics, while the reactive nitrophenyl carbonate groups enable conjugation with therapeutic agents.

Bioconjugation and Protein Modification

m-PEG3-4-nitrophenyl carbonate is particularly valuable in bioconjugation applications due to its reactivity toward the amino groups of lysine residues. This reaction proceeds through the formation of stable urethane linkages . The resulting PEGylated proteins often exhibit:

  • Enhanced stability in biological environments

  • Reduced proteolytic degradation

  • Improved pharmacokinetic profiles

  • Decreased immunogenicity

An additional advantage of using this compound for bioconjugation is that the reaction releases p-nitrophenol, which can be easily tracked through UV spectroscopy, allowing for convenient monitoring of reaction progress and completion .

Synthesis and Related Compounds

m-PEG3-4-nitrophenyl carbonate belongs to a family of nitrophenyl carbonate PEG derivatives with varying chain lengths and molecular weights.

Related PEG Derivatives

Several related compounds exist with different PEG chain lengths:

Table 2: Related m-PEG-4-nitrophenyl carbonate Derivatives

CompoundMolecular WeightCatalog Number
m-PEG3-4-nitrophenyl carbonate285.25AP11396
m-PEG7-4-nitrophenyl carbonate461.46AP11397
m-PEG-Nitrophenyl Carbonate, MW 1,000~1,000Various
m-PEG-Nitrophenyl Carbonate, MW 2,000~2,000Various
m-PEG-Nitrophenyl Carbonate, MW 5,000~5,000Various
m-PEG-Nitrophenyl Carbonate, MW 10,000~10,000Various
m-PEG-Nitrophenyl Carbonate, MW 20,000~20,000Various

These compounds differ primarily in the length of their PEG chains, which affects properties such as water solubility, hydrophilicity, and pharmacokinetic behavior when conjugated to other molecules .

FormTemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

These storage recommendations help preserve the compound's reactivity and prevent degradation during long-term storage .

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